
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a propiolamide group. Its chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Méthodes De Préparation
The synthesis of N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyridine and pyrimidine rings, followed by their functionalization and coupling. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Medicine: It has potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide can be compared with other similar compounds, such as:
- N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)acetamide
- N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)benzamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Propriétés
Formule moléculaire |
C22H20F3N7O3S |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
N-[4-[[4-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]prop-2-ynamide |
InChI |
InChI=1S/C22H20F3N7O3S/c1-4-18(33)29-15-7-9-16(10-8-15)30-21-28-13-17(22(23,24)25)19(31-21)27-12-14-6-5-11-26-20(14)32(2)36(3,34)35/h1,5-11,13H,12H2,2-3H3,(H,29,33)(H2,27,28,30,31) |
Clé InChI |
DQWXFCNTZHLVRN-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C#C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


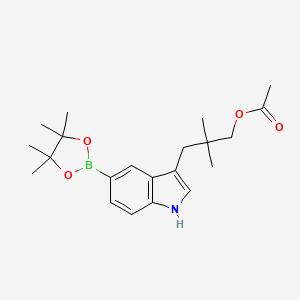
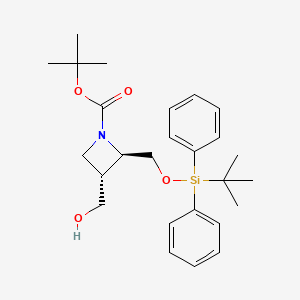
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)
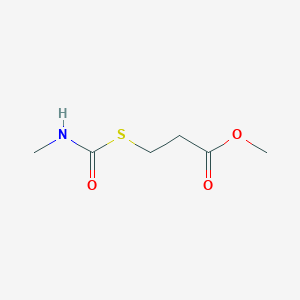
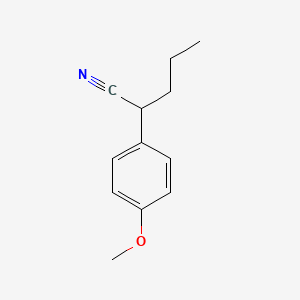
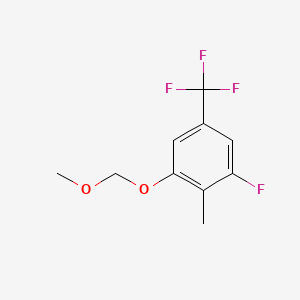
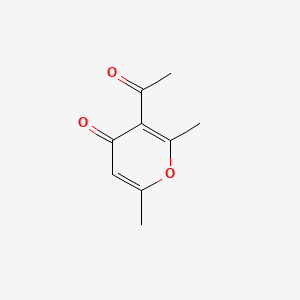
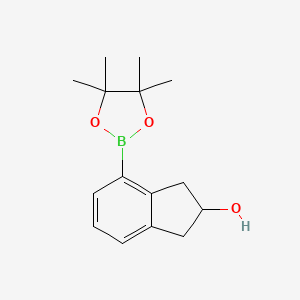
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

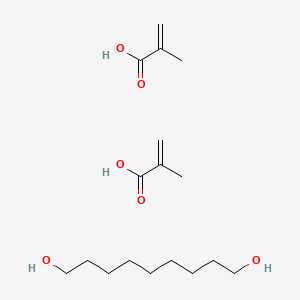
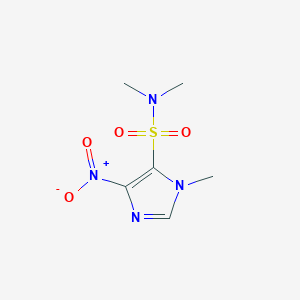
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)

